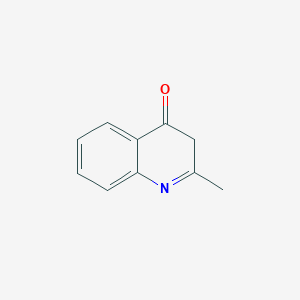

4-Hydroxy-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWINIEGDLHHNLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209515 | |

| Record name | 2-Methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-67-0 | |

| Record name | 4-Hydroxy-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinolin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-methylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxy-2-methylquinoline CAS 607-67-0 properties

An In-depth Technical Guide to 4-Hydroxy-2-methylquinoline (CAS 607-67-0) for Advanced Research and Pharmaceutical Development

Introduction

This compound, also known as 2-methyl-4-quinolinol, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in a wide array of bioactive compounds and functional materials. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound (C₁₀H₉NO) is a pale cream to light yellow crystalline powder.[1][2] A crucial aspect of its chemistry is the pronounced tautomerism between the enol (4-hydroxy) form and the keto (4-quinolone) form. This equilibrium influences its reactivity and spectroscopic characteristics. The keto form, 2-methyl-1H-quinolin-4-one, is generally the more stable tautomer.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 607-67-0 | |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | [3] |

| Appearance | White to light yellow/pale brown powder/crystal | [1][2] |

| Melting Point | 230.5 - 238.0 °C | [1][2][4] |

| Boiling Point | ~313 °C (estimated) | [4] |

| Solubility | Slightly soluble in water | [4][5][6] |

| pKa | 4.44 ± 0.40 (Predicted) | [5] |

| LogP (o/w) | 1.902 (estimated) | [3][4] |

Keto-Enol Tautomerism

The equilibrium between the 4-hydroxyquinoline (enol) and 2-methyl-1H-quinolin-4-one (keto) forms is a defining characteristic of this molecule. This tautomerism is fundamental to its reactivity, allowing it to act as either a nucleophile at the oxygen or nitrogen, or to undergo reactions at the C3 position. The specific tautomer present can be influenced by the solvent and pH.

Caption: Keto-Enol Tautomerism of the target compound.

Spectroscopic Profile

Characterization of this compound is routinely achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet corresponding to the N-H or O-H proton, depending on the solvent and dominant tautomer.

-

¹³C NMR: The carbon NMR will display signals for the ten carbon atoms, with the carbonyl carbon of the keto tautomer appearing significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for observing the tautomerism. A broad peak in the 3400-2500 cm⁻¹ region is indicative of the O-H and N-H stretching vibrations. A strong absorption around 1640 cm⁻¹ corresponds to the C=O stretch of the predominant keto form.

-

Mass Spectrometry (MS): Electron Ionization (EI-MS) will typically show a prominent molecular ion peak (M⁺) at m/z 159.[3]

Protocol: General Spectroscopic Analysis

-

Sample Preparation: Dissolve a small amount of the compound (2-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ for NMR) or prepare a KBr pellet for IR analysis.

-

¹H and ¹³C NMR Acquisition:

-

Acquire spectra on a 400 MHz or higher spectrometer.

-

Reference the spectra to the residual solvent peak.

-

-

IR Spectroscopy:

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify key functional group frequencies (N-H, C=O, C=C).

-

-

Mass Spectrometry (EI-MS):

-

Use a standard GC-MS or direct insertion probe.

-

Set the ionization energy to 70 eV.[7]

-

Analyze the fragmentation pattern to confirm the structure.

-

Synthesis and Reaction Pathways

This compound is commonly synthesized via the Conrad-Limpach reaction. This involves the condensation of an aniline with an acetoacetic ester, followed by thermal cyclization.

Caption: Conrad-Limpach synthesis workflow.

Protocol: Conrad-Limpach Synthesis

-

Condensation: In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate. A catalytic amount of acid (e.g., acetic acid) can be added.

-

Heating: Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. Water produced during the reaction can be removed with a Dean-Stark trap.

-

Cyclization: Transfer the resulting crude β-anilinocrotonate intermediate to a high-boiling point solvent (e.g., Dowtherm A). Heat the mixture to approximately 250 °C for 30-60 minutes.

-

Isolation: Cool the reaction mixture. The product will often precipitate. Collect the solid by filtration.

-

Purification: Wash the crude product with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities. Recrystallization from ethanol or a similar solvent can be performed for further purification.

Microwave-assisted synthesis using catalysts like bismuth chloride (BiCl₃) has also been developed as a greener and more efficient alternative to traditional heating methods.[8]

Reactivity and Applications in Drug Development

The utility of this compound lies in its role as a versatile intermediate for synthesizing a wide range of medicinally important compounds.[5][9] Its functional groups provide multiple sites for chemical modification.

Caption: Role as a key synthetic intermediate.

Key Applications:

-

Antitubercular Agents: It serves as a precursor for 2-(quinolin-4-yloxy)acetamides, which have shown potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[9]

-

Alzheimer's Disease Therapeutics: The scaffold is used to create 2-arylethenylquinoline derivatives, which are being investigated as multifunctional agents for treating Alzheimer's disease.[5][9]

-

Antibacterial Agents: It is a starting material for 1,10-diethoxy-1H-pyrano[4,3-b]quinolones, a class of antibacterial compounds.[5][9]

-

PDE10A Inhibitors: The molecule is used in the synthesis of phenylimidazole-pyrazolo[1,5-c]quinazolines, which act as potent inhibitors of phosphodiesterase 10A (PDE10A), a target for neurological and psychiatric disorders.[5][9]

-

Anticancer Research: Derivatives of 4-hydroxyquinoline have been explored for their cytotoxic effects, with some showing selective toxicity towards multi-drug resistant cancer cells.[10]

-

Mannich Reaction: The active hydrogen at the C3 position makes it a suitable substrate for the Mannich reaction, allowing for the introduction of aminomethyl groups to generate novel bioactive molecules.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Table 2: GHS Hazard Information

| Hazard Class | Statement | Source(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][6][11] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3][6][11] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3][6][11] |

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.[1] A dust mask (type N95 or equivalent) is recommended when handling the powder.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place.[6] Keep it away from oxidizing agents.[6]

Conclusion

This compound is more than a simple chemical; it is a foundational scaffold with significant potential in drug discovery and materials science. Its straightforward synthesis, well-defined properties, and versatile reactivity make it an invaluable tool for researchers. A thorough understanding of its tautomerism, spectroscopic characteristics, and reaction pathways is essential for leveraging its full potential in the development of novel therapeutic agents and functional materials.

References

-

The Good Scents Company. (n.d.). 4-hydroxy-2-methyl quinoline, 607-67-0. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Quinolinol, 2-methyl- (CAS 607-67-0). Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

- El-Malah, A. A., et al. (2023).

-

PubChem. (n.d.). 2-Methylquinolin-4-ol. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 98+%. Retrieved from [Link]

- Kiss, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-hydroxy-2-methyl quinoline, 607-67-0 [thegoodscentscompany.com]

- 5. This compound | 607-67-0 [chemicalbook.com]

- 6. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-羟基-2-甲基喹啉 98.5% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-Quinolinol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties of 2-methyl-4-quinolinol. Moving beyond a simple data sheet, this document provides insights into the causality behind its characteristics, outlines robust experimental protocols for its analysis, and contextualizes its significance as a versatile heterocyclic building block in modern research.

Introduction: The Quinoline Core and the Significance of 2-Methyl-4-Quinolinol

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2][3] 2-Methyl-4-quinolinol (also known as 4-hydroxy-2-methylquinoline) represents a fundamental derivative of this class. Its strategic placement of methyl and hydroxyl groups on the quinoline core imparts a unique set of properties that make it a valuable intermediate for synthesizing novel therapeutic agents and advanced materials.[4]

A critical aspect governing the behavior of this molecule is its existence in a tautomeric equilibrium. This guide will delve into this phenomenon and other essential physicochemical characteristics, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Tautomeric Equilibrium

The nominal structure, 2-methyl-4-quinolinol, represents the enol tautomer. However, in reality, it coexists in a dynamic equilibrium with its keto form, 2-methylquinolin-4(1H)-one.[5] This keto-enol tautomerism is a cornerstone of its reactivity and spectroscopic identity.[6][7][8] The predominant form can be influenced by the molecule's physical state (solid vs. solution) and the polarity of the surrounding solvent environment. Understanding this equilibrium is paramount, as the presence of both a hydrogen bond donor (-OH) and acceptor (C=O, ring nitrogen) dictates its interaction with biological targets and its self-assembly in the solid state.

Caption: Tautomeric equilibrium between the enol and keto forms.

Core Physicochemical Data

The fundamental properties of 2-methyl-4-quinolinol are summarized below. These values, compiled from various sources, provide a quantitative foundation for experimental design. It is crucial to note the slight variations in reported melting points, which can be attributed to differences in sample purity and analytical methodology.

| Property | Value | Source(s) |

| CAS Number | 607-67-0 | [9][10] |

| Molecular Formula | C₁₀H₉NO | [10] |

| Molecular Weight | 159.18 g/mol | [10] |

| Appearance | White to light yellow or pale cream powder/crystal | [9][11][12] |

| Melting Point | 230.5 - 238.0 °C | [9][11] |

| Solubility | Soluble in ethanol and hot water; moderately soluble in acetone; slightly soluble in cold water, ether, chloroform, and benzene. | [12][13][14] |

| pKa (Predicted) | 11.83 ± 0.70 | [14] |

| XLogP3-AA | 1.9 | [10] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 2 | [10] |

| Topological Polar Surface Area | 29.1 Ų | [10][13] |

Spectroscopic Profile and Characterization Protocols

Spectroscopic analysis is indispensable for confirming the identity, purity, and structural nuances of 2-methyl-4-quinolinol. The choice of technique is driven by the specific information required, from confirming molecular weight to elucidating the tautomeric state.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy is a rapid and effective method for characterizing the conjugated π-system of the quinoline ring.[15] The position of the maximum absorption wavelength (λmax) is sensitive to solvent polarity, a phenomenon known as solvatochromism.[16] This sensitivity arises from changes in the dipole moment between the ground and excited states and can be exploited to probe solute-solvent interactions. A reported λmax is approximately 317 nm in chloroform.[9]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., ethanol, chloroform). The choice dictates the observed λmax.

-

Stock Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 AU (e.g., 1-10 µg/mL). This ensures adherence to the Beer-Lambert law.

-

Instrument Blanking: Use a quartz cuvette filled with the pure solvent to zero the spectrophotometer (baseline correction).

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a powerful tool for probing the functional groups and, crucially, for distinguishing between the keto and enol tautomers. The enol form will exhibit a characteristic broad O-H stretching band (~3400-3200 cm⁻¹), while the keto form will show a sharp C=O stretching band (~1660 cm⁻¹). The presence of both suggests the coexistence of tautomers in the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

-

Spectrum Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR provides the most definitive structural information. ¹H NMR reveals the proton environment, while ¹³C NMR maps the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, making NMR an excellent method to study tautomerism. For instance, the chemical shift of the carbon at position C4 is significantly different between the 4-oxo (keto) and 4-hydroxy (enol) forms, serving as a clear diagnostic marker.[6]

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to maximize homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.

-

Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling constants to assign the structure.

Synthesis and Chemical Reactivity

Expertise & Experience: Understanding the synthesis of 2-methyl-4-quinolinol provides context for potential impurities and informs its application as a starting material. A common and robust method is the acid-catalyzed cyclization of acetoacetanilide.[13] This intramolecular condensation is a classic example of electrophilic aromatic substitution.

Caption: Simplified workflow for the synthesis of 2-methyl-4-quinolinol.

The reactivity of 2-methyl-4-quinolinol is twofold. The hydroxyl group (enol form) can undergo reactions like etherification and esterification. The quinoline ring itself possesses basic properties due to the nitrogen atom, allowing it to form salts with acids.[12] This dual reactivity makes it a highly versatile intermediate.

Applications in Research and Drug Development

The true value of 2-methyl-4-quinolinol lies in its role as a scaffold for building more complex, high-value molecules. Its derivatives have demonstrated a wide spectrum of biological activities and material properties.

-

Medicinal Chemistry: It serves as a key intermediate in the synthesis of compounds with potent biological effects, including antitubercular, antibacterial, antitumor, and anti-inflammatory properties.[1][2][3] It has also been used to develop agents for treating Alzheimer's disease.

-

Materials Science: The conjugated quinoline structure is an excellent chromophore. Functionalized derivatives are used to create dyes for applications such as dye-sensitized solar cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs).[4]

-

Antioxidants: Certain quinolinone derivatives have been investigated as effective antioxidants in industrial applications, such as for lubricating greases.[17]

Caption: Key application areas derived from the 2-methyl-4-quinolinol scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS), 2-methyl-4-quinolinol is classified as an irritant.[10]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dark, and dry place, away from incompatible materials.[9][14] Recommended storage temperatures are often between 2-8°C.[14][18]

Conclusion

2-Methyl-4-quinolinol is more than a simple chemical; it is a versatile platform for innovation. Its physicochemical properties, governed significantly by a fascinating keto-enol tautomerism, provide a rich landscape for chemical modification. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements, as detailed in this guide, is essential for any researcher aiming to leverage its potential in the development of next-generation pharmaceuticals, functional materials, and industrial additives.

References

-

2-hydroxy-4-methylquinoline - BDMAEE. (2024, April 1). Retrieved from [Link]

-

2-Hydroxy-4-methylquinoline - ChemBK. (2024, April 9). Retrieved from [Link]

-

2-Hydroxy-4-methylquinoline Supplier & Manufacturer in China | Properties, Uses, Safety, MSDS, Price. Retrieved from [Link]

-

2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem. National Institutes of Health. Retrieved from [Link]

-

Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. Retrieved from [Link]

- CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents.

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). National Institutes of Health. Retrieved from [Link]

-

The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. (2016, June 21). Retrieved from [Link]

-

(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (2025, August 8). Retrieved from [Link]

-

Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. - ResearchGate. Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025, August 27). National Institutes of Health. Retrieved from [Link]

-

UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. Retrieved from [Link]

-

Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them - AIP Publishing. Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Retrieved from [Link]

-

Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30). Retrieved from [Link]

-

(IUCr) Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Retrieved from [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy | Journal of Chemical Education - ACS Publications. Retrieved from [Link]

-

What Is Tautomerization In Organic Chemistry? - YouTube. (2025, January 13). Retrieved from [Link]

-

Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity - MDPI. Retrieved from [Link]

-

Tautomers Definition - Organic Chemistry Key Term - Fiveable. Retrieved from [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC - NIH. (2025, July 10). Retrieved from [Link]

-

Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. (2023, May 16). Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. fiveable.me [fiveable.me]

- 6. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. m.youtube.com [m.youtube.com]

- 8. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Methyl-4-quinolinol | 607-67-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. 2-Hydroxy-4-methylquinoline Supplier & Manufacturer in China | Properties, Uses, Safety, MSDS, Price [quinoline-thiophene.com]

- 13. bdmaee.net [bdmaee.net]

- 14. chembk.com [chembk.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]

- 18. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]

Solubility of 4-Hydroxy-2-methylquinoline in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Hydroxy-2-methylquinoline in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation design, and preclinical studies. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 607-67-0), a key heterocyclic compound. Recognizing a notable gap in readily available public data, this document shifts focus from a simple data repository to a practical guide. It combines theoretical solubility principles, analysis of the molecule's structural attributes, and a detailed, field-proven experimental protocol for determining thermodynamic solubility. By synthesizing foundational theory with actionable methodology, this guide empowers researchers, chemists, and drug development professionals to predict, understand, and accurately measure the solubility of this compound in relevant organic media.

Introduction: The Significance of this compound

This compound, also known as 2-methyl-4-quinolinol, is a quinoline derivative of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including pharmaceutical agents and functional dyes.[1] Its utility in creating compounds for treating diseases like Alzheimer's underscores the need for a thorough understanding of its physicochemical properties.[2]

Solubility is arguably one of the most critical of these properties. It dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a primary determinant of a drug candidate's bioavailability. An accurate solubility profile is essential for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

-

Formulation Science: Designing effective drug delivery systems and predicting dissolution rates.

-

Preclinical Research: Preparing solutions for in vitro and in vivo assays at desired concentrations.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires analyzing the specific intermolecular forces at play between the solute (this compound) and the solvent.

Molecular Structure Analysis

The structure of this compound features several key functional regions that dictate its interactions:

-

Aromatic Quinoline Core: The bicyclic aromatic system is largely nonpolar and capable of engaging in π-π stacking interactions with other aromatic molecules or solvents.

-

Hydroxyl (-OH) Group: Located at the 4-position, this group is a potent hydrogen bond donor and acceptor. This feature is critical for solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO).

-

Pyridine Nitrogen: The nitrogen atom within the quinoline ring acts as a hydrogen bond acceptor.

-

Methyl (-CH₃) Group: The nonpolar methyl group at the 2-position slightly increases the molecule's lipophilicity.

Physicochemical parameters calculated for this compound provide further insight[6]:

-

XLogP3: 1.9 (Indicates a moderate balance between hydrophilicity and lipophilicity).

-

Hydrogen Bond Donor Count: 1 (from the -OH group).

-

Hydrogen Bond Acceptor Count: 2 (from the -OH oxygen and the ring nitrogen).

Influence of Solvent Properties

Based on the molecular structure, we can predict the solubility behavior in different solvent classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The solvent's hydroxyl groups can readily form strong hydrogen bonds with both the -OH group (as a donor and acceptor) and the ring nitrogen (as an acceptor) of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Moderate to good solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting with the solute's hydroxyl group. Solvents with higher polarity and dielectric constants, like DMSO, are expected to be particularly effective.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The energy required to break the strong hydrogen bonds and crystal lattice forces of the solid solute is not sufficiently compensated by the weak van der Waals forces that would form with a nonpolar solvent.

The following diagram illustrates the key intermolecular interactions governing solubility.

Caption: Predicted interactions between this compound and solvent classes.

Quantitative Solubility Data: An Analog-Based Approach

As previously noted, extensive experimental data for this compound is sparse. However, to provide a quantitative context, we can examine data from a closely related analog, 5-chloro-8-hydroxyquinoline . A 2021 study systematically measured its mole fraction solubility in twelve organic solvents at 298.15 K (25 °C).[7] This data provides an excellent model for understanding the trends and magnitudes of solubility for a substituted hydroxyquinoline.

Note: The following data is for 5-chloro-8-hydroxyquinoline and is presented as an illustrative example. The presence of a chloro group and the different substitution pattern will influence the absolute solubility values compared to this compound, but the trends across solvent classes are highly informative.

Table 1: Mole Fraction Solubility (x₁) of 5-chloro-8-hydroxyquinoline in Various Organic Solvents at 298.15 K (25 °C).[7]

| Solvent | Solvent Class | Mole Fraction (x₁) |

| 1,4-Dioxane | Ether | 0.0751 |

| 2-Ethoxyethanol | Alcohol / Ether | 0.0333 |

| n-Propyl Acetate | Ester | 0.0297 |

| 2-Methoxyethanol | Alcohol / Ether | 0.0291 |

| Ethyl Acetate | Ester | 0.0269 |

| Methyl Acetate | Ester | 0.0245 |

| Isopropyl Acetate | Ester | 0.0232 |

| Acetone (DMK) | Ketone | 0.0200 |

| n-Propyl Alcohol | Polar Protic | 0.0076 |

| Ethanol | Polar Protic | 0.0058 |

| Isopropyl Alcohol | Polar Protic | 0.0045 |

| Methanol | Polar Protic | 0.0042 |

Analysis of Analog Data: The data for 5-chloro-8-hydroxyquinoline shows the highest solubility in 1,4-dioxane, a polar aprotic ether, followed by acetate esters.[7] Interestingly, solubility in simple primary alcohols is lower than in esters and ketones.[7] This suggests that while hydrogen bonding is important, factors like the overall polarity and the energetic cost of disrupting the solvent's own hydrogen-bonding network (as in alcohols) play a significant role. For this compound, we would hypothesize a similar trend but likely with enhanced solubility in alcohols due to the more accessible 4-hydroxy position for hydrogen bonding compared to the sterically hindered 8-hydroxy position on the analog.

Experimental Determination of Thermodynamic Solubility

Given the lack of published data, researchers must often determine solubility experimentally. The isothermal shake-flask method is the gold standard for measuring thermodynamic (equilibrium) solubility.[8] It is a robust technique that ensures the dissolved solute is in equilibrium with its solid phase, providing a true measure of saturation solubility.

The following protocol is a self-validating system designed for accuracy and reproducibility.

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the shake-flask solubility measurement method.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for thermodynamic solubility determination.[8]

Materials:

-

This compound (solid, >98% purity)

-

Organic solvents (HPLC grade)

-

2.0 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

-

Volumetric flasks and appropriate glassware

Procedure:

-

Preparation of Vials: Accurately weigh an excess amount (e.g., 2-5 mg) of solid this compound directly into a 2.0 mL glass vial. The presence of visible excess solid at the end of the experiment is crucial.[8] Prepare one vial for each solvent to be tested.

-

Solvent Addition: Add exactly 1.0 mL of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials. Place them in a thermomixer set to a constant temperature (e.g., 25 °C) and vigorous agitation (e.g., 750 rpm). Allow the samples to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[8]

-

Phase Separation: After incubation, visually confirm that excess solid remains. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid, creating a clear supernatant.

-

Sample Preparation for Analysis:

-

Carefully open the vial, ensuring the solid pellet is not disturbed.

-

Withdraw a small, precise aliquot (e.g., 50 µL) from the middle of the clear supernatant.

-

Dilute this aliquot into a known volume of the HPLC mobile phase (e.g., 50 µL into 950 µL for a 1:20 dilution) in a clean HPLC vial. The dilution factor should be chosen to bring the final concentration within the range of the calibration curve.

-

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution with the HPLC mobile phase.

-

HPLC-UV Quantification:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the diluted sample solutions.

-

Determine the concentration in the diluted sample by interpolation from the calibration curve.

-

-

Calculation: Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Recommended Analytical Method: RP-HPLC-UV

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a reliable and widely accessible technique for quantifying this compound. A method adapted from protocols for similar quinoline derivatives provides a robust starting point.[9]

Table 2: Recommended Starting Conditions for HPLC Analysis

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 317 nm (based on reported λmax in CHCl₃)[2][7] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Conclusion

While a comprehensive public dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for researchers to address this critical parameter. By understanding the interplay between the molecule's functional groups—its hydrogen-bonding hydroxyl group and acceptor nitrogen, and its nonpolar aromatic core—and the properties of different solvent classes, scientists can make informed predictions about solubility behavior.

More importantly, the detailed shake-flask protocol and recommended HPLC analytical method presented herein offer a field-proven, reliable system for the de novo determination of thermodynamic solubility. Adherence to this methodology will enable research, development, and manufacturing teams to generate the high-quality, accurate data needed to accelerate their work, whether in process optimization, formulation development, or fundamental chemical research.

References

-

Study.com. Hydroxyquinoline Uses, Structure & Synthesis. (Accessed Jan 30, 2026). Available from: [Link]

-

ResearchGate. Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2021). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. (Accessed Jan 30, 2026). Available from: [Link].

-

protocols.io. In-vitro Thermodynamic Solubility. (2023). Available from: [Link]

-

Fisher Scientific. This compound, 98+%. (Accessed Jan 30, 2026). Available from: [Link]

Sources

- 1. teras.ng [teras.ng]

- 2. An Immunochemical Approach to Detect the Quorum Sensing-Regulated Virulence Factor 2-Heptyl-4-Quinoline N-Oxide (HQNO) Produced by Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. research.unipd.it [research.unipd.it]

4-Hydroxy-2-methylquinoline as a privileged scaffold in medicinal chemistry

Title: The 2-Methyl-4-Hydroxyquinoline Scaffold: A Technical Guide to Synthetic Mastery and Medicinal Application

Executive Summary: The "Privileged" Architecture

In the lexicon of medicinal chemistry, few templates rival the versatility of the 4-hydroxy-2-methylquinoline (also known as 2-methyl-4-quinolone) scaffold. It is classified as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a unique electronic duality: the tautomeric equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms allows it to act as both a hydrogen bond donor and acceptor, facilitating high-affinity interactions with enzymes (e.g., DNA gyrase, HIV integrase) and receptors.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested roadmap for synthesizing and optimizing this scaffold. We will contrast the classical "sledgehammer" approaches with modern "green" methodologies and dissect the Structure-Activity Relationships (SAR) that drive its pharmacological success.

Chemical Foundation: Tautomerism & Stability

Before initiating synthesis, one must understand the species in the flask. This compound exists in a tautomeric equilibrium.

-

Solid State & Polar Solvents: The 4-quinolone (keto) form predominates due to aromatic stabilization of the pyridone ring and intermolecular hydrogen bonding.

-

Non-Polar Solvents/High Temp: The 4-hydroxy (enol) form becomes more accessible, which is critical for O-alkylation reactions (e.g., synthesizing 2-(quinolin-4-yloxy)acetamides).

Scientist’s Note: When interpreting NMR spectra, the presence of a broad singlet around

Synthetic Strategies: From Classical to Green Chemistry

A. The Classical Route: Conrad-Limpach Synthesis

Historically, the Conrad-Limpach synthesis is the gold standard for generating 4-quinolones. It involves the condensation of an aniline with a

-

Mechanism: Acid-catalyzed formation of a Schiff base (anil) followed by high-temperature cyclization (

250°C). -

Critique: While reliable, this method requires harsh conditions (Downtherm A or mineral oil at reflux) that can degrade sensitive substituents.

B. The Modern "Green" Protocol: BiCl -Catalyzed Microwave Synthesis

Protocol: Microwave-Assisted Synthesis of this compound

-

Reagents:

-

Procedure:

-

Step 1 (Mixing): In a microwave-safe vial, dissolve the aniline and ethyl acetoacetate in ethanol. Add the BiCl

catalyst.[1][2][3] -

Step 2 (Irradiation): Seal the vial and subject to microwave irradiation (typically 200-300W) at 100-120°C for 5–15 minutes. Note: Monitor pressure carefully.

-

Step 3 (Validation): Monitor reaction progress via TLC (Eluent: EtOAc/Hexane). The disappearance of the aniline spot indicates completion.

-

Step 4 (Work-up): Cool to room temperature. The product often precipitates directly. Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Et

O.

-

-

Why this works: BiCl

acts as a mild, water-tolerant Lewis acid that activates the carbonyl/ester groups, facilitating both the initial condensation and the subsequent intramolecular cyclization in a "one-pot" fashion.

Visualizing the Synthetic Pathways

Caption: Comparison of the multi-step, high-heat Conrad-Limpach route (Red) vs. the one-pot BiCl3 microwave protocol (Green).

Medicinal Chemistry Applications & SAR

The 2-methyl-4-hydroxyquinoline scaffold is not an endpoint but a launchpad. The following SAR analysis highlights how specific modifications tune the scaffold for different therapeutic areas.

A. Infectious Diseases (Tuberculosis & Malaria)

-

Target: Cytochrome

complex (TB) and Heme polymerization (Malaria). -

Key Modification (O-Alkylation): Alkylating the C-4 hydroxyl group to form 2-(quinolin-4-yloxy)acetamides drastically changes the physicochemical profile.

-

Insight: The acetamide side chain acts as a linker that can reach into hydrophobic pockets of the Mycobacterium tuberculosis QcrB subunit.

-

SAR Rule: Electron-donating groups (EDGs) on the benzenoid ring (C-6/C-7) often improve potency against drug-resistant strains.

-

B. Virology (HIV-1 Integrase)

-

Target: Allosteric pocket of HIV-1 Integrase (ALLINIs).[4]

-

Mechanism: Unlike catalytic site inhibitors (e.g., Raltegravir), quinoline-based ALLINIs bind at the dimer interface, inducing aberrant multimerization of the viral enzyme.

-

Key Modification (C-3 Functionalization): Introduction of a carboxylic acid or carboxamide at C-3 is critical for coordinating with metal ions or forming salt bridges within the allosteric site.

C. Oncology (Kinase Inhibition)

-

Target: PI3K and DNA intercalation.

-

Key Modification (C-2 Arylation): Extending the C-2 position (e.g., styrylquinolines) creates planar systems capable of DNA intercalation or blocking the ATP-binding site of kinases.

Visualizing the SAR Map

Caption: Strategic functionalization points on the scaffold. C-3 and C-4 are critical for target specificity; C-6/7 modulate potency.

Case Study: Targeting MDR-Tuberculosis

A compelling application of this scaffold is the development of 2-(quinolin-4-yloxy)acetamides .

-

The Challenge: Multidrug-resistant (MDR) TB requires novel mechanisms of action.

-

The Solution: Researchers utilized the this compound core.[5] By performing an O-alkylation at C-4 with bromoacetamides, they created a series of compounds that do not target the cell wall (like Isoniazid) but rather the cytochrome

complex , specifically the QcrB subunit. -

Outcome: These derivatives showed sub-micromolar MICs against MDR strains.[6] The 2-methyl group was essential for maintaining the correct lipophilicity (LogP) to penetrate the mycobacterial cell wall.

References

-

Conrad, M., & Limpach, L. (1887). Über das Chinaldin und seine Derivate. Berichte der deutschen chemischen Gesellschaft.

-

Daoudi, M., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances.

-

Pissinate, K., et al. (2016). 2-(Quinolin-4-yloxy)acetamides are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains.[7] ACS Medicinal Chemistry Letters.

-

Konda, S., et al. (2024). Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions. Journal of Medicinal Chemistry.

-

Edmont, D., et al. (2000). Synthesis and Structure-Activity Relationships of Styrylquinolines as Potent HIV-1 Integrase Inhibitors. Molecular Pharmacology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis of 4-Hydroxyquinolines: The Conrad-Limpach Protocol

[1]

Executive Summary

The Conrad-Limpach synthesis remains the gold standard for constructing the 4-hydroxyquinoline (quinolin-4(1H)-one) scaffold, a pharmacophore central to modern antimalarials, fluoroquinolone antibiotics, and HIV-1 integrase inhibitors.[1] Unlike the Knorr quinoline synthesis, which favors the thermodynamically stable 2-hydroxyquinoline via an amido-intermediate, the Conrad-Limpach protocol leverages kinetic control to secure the 4-isomer.

This guide provides a rigorous mechanistic analysis and a field-validated protocol using high-boiling eutectic solvents (Dowtherm A) to maximize yield and reproducibility.

Part 1: Mechanistic Deep Dive

The synthesis proceeds through a two-stage sequence: condensation followed by thermal cyclization .[1][2] Understanding the specific electronic requirements of each step is critical for avoiding the formation of the Knorr byproduct.

The Kinetic Pathway (Conrad-Limpach)[2][4][5]

-

Step 1: Enamine Formation (Kinetic Control): At moderate temperatures (<100°C), the aniline nitrogen acts as a nucleophile attacking the ketone carbonyl of the

-ketoester. This is kinetically favored over the ester attack due to the greater electrophilicity of the ketone. Acid catalysis assists in the elimination of water, locking the intermediate into the -

Step 2: Thermal Cyclization: The isolated enamine is subjected to flash heating (approx. 250°C). This high thermal energy is required to overcome the activation barrier for the intramolecular electrocyclic ring closure. The mechanism involves the attack of the aromatic ring on the ester carbonyl, followed by the elimination of alcohol (alkoxide loss) to aromatize the system into the 4-hydroxyquinoline.[1][3]

The Thermodynamic Pitfall (Knorr)

If the reaction is performed at intermediate temperatures (100–140°C) without prior isolation of the enamine, or if the aniline attacks the ester moiety directly, a

Visualization: Reaction Mechanism

The following diagram illustrates the bifurcation between the Conrad-Limpach and Knorr pathways.

Figure 1: Mechanistic bifurcation showing the kinetic control required for Conrad-Limpach specificity versus the thermodynamic Knorr byproduct.

Part 2: Thermodynamic vs. Kinetic Control

The success of this synthesis relies entirely on temperature management and intermediate isolation. The table below summarizes the critical parameters distinguishing the two pathways.

| Parameter | Conrad-Limpach (Target) | Knorr (Byproduct) |

| Primary Nucleophilic Attack | Aniline | Aniline |

| Intermediate | ||

| Control Type | Kinetic | Thermodynamic |

| Initial Temp | Low/Moderate (<100°C) | High (~140°C) |

| Cyclization Temp | Very High (~250°C) | Moderate (Acid mediated) |

| Final Product | 4-Hydroxyquinoline | 2-Hydroxyquinoline |

Part 3: Master Experimental Protocol

Objective: Synthesis of 2-methyl-4-hydroxyquinoline. Scale: 0.32 mol (approx. 65g of intermediate). Safety Warning: This protocol involves temperatures exceeding 250°C. Use a blast shield and high-temperature rated glassware.

Phase 1: Enamine Formation (Condensation)[2][3]

-

Reactants: Charge a flask with 1.0 eq of Aniline and 1.1 eq of Ethyl Acetoacetate.

-

Catalysis: Add catalytic HCl (3-4 drops) or glacial acetic acid.

-

Water Removal: Equip with a Dean-Stark trap and reflux in benzene or toluene (or use drying agents like anhydrous

at room temp for 24-48h).-

Why: Removal of water drives the equilibrium toward the imine/enamine.

-

-

Isolation: Remove solvent under reduced pressure. The resulting oil is the crude

-anilinocrotonate. Do not heat above 80°C during this step to prevent premature rearrangement to the amide.

Phase 2: Thermal Cyclization (The "Drop-In" Method)

This step utilizes Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to maintain a stable liquid phase at 257°C.

-

Preparation: Heat 150 mL of Dowtherm A in a 3-neck flask to a vigorous reflux (~255–257°C).

-

Addition: Place the crude

-anilinocrotonate in a dropping funnel. Add it rapidly dropwise into the boiling solvent.-

Technical Insight: Rapid addition ensures the intermediate experiences an immediate thermal shock, favoring the high-energy electrocyclic ring closure over intermolecular polymerization.

-

-

Elimination: Maintain reflux for 15–20 minutes. Ensure the condenser allows the escape of the ethanol byproduct (or distill it off) to drive the reaction to completion.

-

Workup:

-

Cool the mixture to room temperature. The product usually precipitates as a solid.

-

Add 200 mL of petroleum ether (or hexanes) to dilute the Dowtherm A and maximize precipitation.

-

Filter the solid and wash thoroughly with petroleum ether to remove residual high-boiling solvent.

-

Phase 3: Purification

-

Recrystallization: Dissolve the crude solid in boiling water or ethanol.

-

Decolorization: If the product is dark, treat with activated charcoal (Darco/Norit), filter hot, and cool to crystallize.[4]

-

Yield: Expected yield is 85–90%.[4]

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the high-yield synthesis of 4-hydroxyquinolines using the Dowtherm A method.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Formation of 2-Hydroxyquinoline | Temperature too high during Step 1; Acid concentration too high. | Keep condensation temp <100°C. Ensure water is removed efficiently. |

| Low Yield / Tarry Product | Slow addition of enamine to hot solvent; Polymerization. | Add enamine rapidly to the boiling solvent. Ensure solvent is at full reflux (250°C+) before addition. |

| Product Oiling Out | Residual Dowtherm A. | Wash precipitate thoroughly with hexanes/petroleum ether. |

| Incomplete Cyclization | Failure to remove ethanol byproduct. | Use a distillation head to remove generated ethanol during the high-temp reflux.[5] |

Part 5: Applications in Drug Discovery

The 4-hydroxyquinoline scaffold is not merely a chemical curiosity; it is a privileged structure in medicinal chemistry.

-

Antimalarials: The Conrad-Limpach method is the primary route for synthesizing 4-aminoquinoline precursors (e.g., Chloroquine analogues). Recent research focuses on 4-hydroxyquinoline derivatives to combat drug-resistant Plasmodium falciparum strains [1].

-

Fluoroquinolones: While often synthesized via the Gould-Jacobs reaction, the Conrad-Limpach approach allows for specific substitution patterns at the 2-position, critical for next-generation antibacterial agents.

-

Waltheria Alkaloids: The method has been successfully adapted for the total synthesis of bioactive alkaloids like waltherione F, which exhibits antitrypanosomal activity [4].[6]

References

-

Conrad-Limpach synthesis - Wikipedia Source: Wikipedia [Link][2][3][7][8][5][6][9]

-

2-Methyl-4-Hydroxyquinoline Source: Organic Syntheses, Coll.[4][2] Vol. 3, p.593 (1955) [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: National Institutes of Health (PMC) [Link]

-

Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines Source: ResearchGate [Link][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 8. synarchive.com [synarchive.com]

- 9. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols: 4-Hydroxy-2-methylquinoline in the Synthesis of Alzheimer's Disease Therapeutics

Introduction: The Versatile Quinoline Scaffold in Neurodegenerative Disease

Alzheimer's disease (AD) presents a multifaceted challenge to modern medicine, characterized by a complex pathology involving cholinergic deficits, the aggregation of amyloid-beta (Aβ) and tau proteins, oxidative stress, and metal ion dyshomeostasis.[1] This complexity necessitates the development of therapeutic agents that can address multiple pathological targets simultaneously. The quinoline moiety, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][3] Its planar structure allows for crucial π-π stacking interactions within enzyme active sites, and its nitrogen atom can participate in hydrogen bonding.[4]

4-Hydroxy-2-methylquinoline, in particular, serves as a versatile and readily available starting material for the synthesis of a diverse library of quinoline-based compounds with therapeutic potential for AD.[5][6] Its hydroxyl group offers a convenient handle for chemical modification, allowing for the introduction of various pharmacophores to modulate the compound's activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthetic strategies and protocols for leveraging this compound in the development of multi-target-directed ligands (MTDLs) for Alzheimer's disease.

The Multi-Target Therapeutic Strategy for Alzheimer's Disease

The development of drugs for AD has shifted from a single-target approach to the design of MTDLs.[7] This strategy aims to create a single molecule that can simultaneously modulate multiple pathological pathways, potentially leading to a more synergistic and effective therapeutic outcome. Quinoline-based compounds derived from this compound are well-suited for this approach, with derivatives being developed to target:

-

Cholinesterase Inhibition: To address the cholinergic deficit by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9]

-

Amyloid-β Aggregation Inhibition: To prevent the formation of toxic Aβ oligomers and plaques.[1][10]

-

Tau Protein Aggregation Inhibition: To inhibit the formation of neurofibrillary tangles.[11]

-

Antioxidant Activity: To combat oxidative stress, a key contributor to neuronal damage.

-

Metal Chelation: To modulate the activity of metal ions (e.g., Cu²⁺, Zn²⁺) that are implicated in Aβ aggregation.

The following sections will detail the synthetic pathways and protocols to generate quinoline derivatives with these desired activities, starting from the versatile this compound scaffold.

Synthetic Workflow: From this compound to Advanced Therapeutic Candidates

The journey from this compound to a potential Alzheimer's therapeutic involves a series of strategic chemical transformations. A key initial step is the conversion of the 4-hydroxyl group into a more versatile reactive handle, such as a chlorine atom. This activated intermediate can then undergo various palladium-catalyzed cross-coupling reactions to introduce diverse functionalities.

Sources

- 1. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecules of the quinoline family block tau self-aggregation: implications toward a therapeutic approach for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic C-H Functionalization of 4-Hydroxyquinoline Scaffolds for Diversity-Oriented Synthesis

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

4-Hydroxyquinoline (4-HQ) is a "privileged scaffold" in drug discovery, forming the core of antimalarials (Chloroquine), CFTR modulators (Ivacaftor), and broad-spectrum antibiotics (Fluoroquinolones). Traditional de novo synthesis of substituted quinolines (e.g., Conrad-Limpach or Gould-Jacobs) is linear and lacks the flexibility required for modern Diversity-Oriented Synthesis (DOS).

This guide details a C-H functionalization logic that exploits the innate electronic bias of the 4-HQ scaffold to install diversity at orthogonal positions (C3, C2, and C8) without pre-functionalized handles (halogens/boronates).

The Tautomer Challenge & Reactivity Map

4-Hydroxyquinoline exists in a tautomeric equilibrium with 4-quinolone. In solution, the 4-quinolone (oxo) form predominates. This dictates the reactivity profile:

-

C3 Position (Nucleophilic): The C2-C3 double bond behaves like an enamine. It is susceptible to electrophilic attack and Pd-catalyzed cross-dehydrogenative coupling (CDC).

-

C2 Position (Electrophilic/Radical): The C=N bond character makes C2 susceptible to nucleophilic attack (if activated) or radical addition via Minisci-type reactions.

-

C8 Position (Distal/Directed): Sterically hindered and electronically neutral; requires Directing Groups (DG) such as N-oxides or transient coordination to transition metals.

Figure 1: Orthogonal reactivity map of the 4-quinolone scaffold allowing for sequential functionalization.

Protocol A: C3-H Arylation (The "Workhorse")

Objective: Installation of sp² diversity (biaryl motifs) at the most reactive position. Mechanism: Pd(II)-catalyzed Cross-Dehydrogenative Coupling (CDC). Critical Constraint: Free N-H or O-H groups can poison Pd catalysts. Best Practice: Use N-substituted 4-quinolones (e.g., N-methyl, N-benzyl) or perform transient silylation.

Materials

-

Substrate: N-Methyl-4-quinolone (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.5 equiv) (Note: Aryl iodides are preferred over bromides for milder conditions).

-

Catalyst: Pd(OAc)₂ (5 mol%)[1]

-

Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos for sterically demanding substrates.

-

Base: Ag₂CO₃ (1.0 equiv) or Cs₂CO₃ (2.0 equiv). Note: Silver salts often act as halide scavengers and oxidants in CDC.

-

Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Protocol

-

Setup: In a glovebox or under argon flow, charge a 10 mL screw-cap vial with N-methyl-4-quinolone (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), PPh₃ (13.1 mg, 0.05 mmol), and Ag₂CO₃ (138 mg, 0.5 mmol).

-

Solvation: Add anhydrous 1,4-Dioxane (2.5 mL). Seal the vial with a PTFE-lined cap.

-

Reaction: Place in a pre-heated aluminum block at 100 °C for 12–16 hours.

-

Monitoring: Check via LC-MS. The product will show a distinct bathochromic shift (red-shift) in UV absorption due to extended conjugation.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts and Pd black.

-

Purification: Concentrate filtrate. Purify via flash chromatography (DCM/MeOH gradient).

Expert Insight: If C2-arylation is observed as a minor byproduct, switch the solvent to DMF and lower the temperature to 80 °C to enhance C3 selectivity.

Protocol B: C2-H Alkylation (Minisci Reaction)

Objective: Installation of sp³ diversity (alkyl chains, cycloalkyls) via radical pathways. Mechanism: Nucleophilic radical attack on the protonated (electron-deficient) heterocycle.[2][3] Advantages: Works directly on free 4-hydroxyquinoline (due to acidic conditions) or N-oxides.

Materials

-

Substrate: 4-Hydroxyquinoline (1.0 equiv)

-

Radical Precursor: Carboxylic Acid (2.0 equiv) (e.g., Pivalic acid, Cyclohexanecarboxylic acid).

-

Oxidant: Ammonium Persulfate [(NH₄)₂S₂O₈] (2.0 equiv).

-

Catalyst: AgNO₃ (20 mol%).

-

Solvent/Acid: 10% TFA in Acetonitrile/Water (1:1).

Step-by-Step Protocol

-

Setup: Dissolve 4-hydroxyquinoline (0.5 mmol) and the Carboxylic Acid (1.0 mmol) in MeCN/H₂O (2 mL, 1:1 mixture).

-

Acidification: Add TFA (0.2 mL). Crucial Step: The solution must be acidic (pH < 3) to protonate the quinoline nitrogen, activating the C2 position for radical attack.

-

Catalyst Addition: Add AgNO₃ (17 mg, 0.1 mmol).

-

Initiation: Heat the mixture to 60 °C .

-

Oxidant Addition: Add (NH₄)₂S₂O₈ (228 mg, 1.0 mmol) dissolved in 0.5 mL water dropwise over 10 minutes. Rapid addition can lead to radical dimerization (decarboxylation without coupling).

-

Reaction: Stir at 60 °C for 2 hours.

-

Visual Check: Evolution of CO₂ gas bubbles indicates successful decarboxylation.

-

-

Workup: Basify carefully with sat. NaHCO₃ (to pH ~8). Extract with DCM (3x).

-

Note: 4-HQ derivatives can be amphoteric; ensure the pH is adjusted to the isoelectric point or slightly basic for extraction.

-

Protocol C: C8-H Functionalization (Directed)

Objective: Functionalization of the distal "benzenoid" ring. Strategy: Requires a Directing Group (DG). The N-oxide moiety is the most effective DG for 4-quinolones, directing Rh(III) or Ir(III) catalysts to the C8 position.

Materials

-

Substrate: 4-Methoxyquinoline-N-oxide (prepared from 4-chloroquinoline or 4-HQ via methylation then oxidation). Note: Free OH is incompatible with this specific Rh-catalysis.

-

Reagent: Diazo compound (e.g., Ethyl diazoacetate) or Alkyne.

-

Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

-

Additive: AgSbF₆ (10 mol%) (activates the Rh precatalyst).

-

Solvent: DCE (1,2-Dichloroethane).

Step-by-Step Protocol

-

Activation: In a glovebox, mix [Cp*RhCl₂]₂ (7.7 mg) and AgSbF₆ (17 mg) in DCE (1 mL) for 10 mins to generate the active cationic Rh(III) species.

-

Substrate Addition: Add 4-methoxyquinoline-N-oxide (0.5 mmol) and the coupling partner (0.6 mmol).

-

Reaction: Seal and heat to 80 °C for 12 hours.

-

Post-Process (DG Removal): The N-oxide is usually reduced back to the quinoline using Zn powder/NH₄Cl or PCl₃ in a subsequent step to recover the drug-like scaffold.

Diversity-Oriented Synthesis Workflow

This diagram illustrates the logical flow for generating a library of 4-substituted quinolones using the protocols above.

Figure 2: Divergent synthetic pathways for library generation from a common 4-HQ precursor.

Data Summary: Substrate Scope & Yields

Typical yields expected when applying these protocols to standard 4-quinolone scaffolds.

| Reaction Type | Target Position | Coupling Partner | Typical Yield | Key Limitation |

| Pd-CDC | C3 | Phenyl Iodide | 75-85% | Requires N-protection; sensitive to ortho-sterics. |

| Pd-CDC | C3 | 3-Pyridyl Iodide | 60-70% | Pyridine nitrogen can compete for Pd binding. |

| Minisci | C2 | Cyclohexyl (via Acid) | 55-65% | Mono/Di-alkylation mixtures possible if C2/C5 active. |

| Minisci | C2 | tert-Butyl (via Acid) | 70-80% | Excellent selectivity for C2 over C3. |

| Rh-Directed | C8 | Diazoacetate | 60-80% | Requires N-oxide; step-intensive (Protection/Deprotection). |

Troubleshooting & Expert Tips

-

Solubility: 4-Hydroxyquinoline is poorly soluble in non-polar solvents. For Minisci reactions, if the substrate crashes out upon adding TFA, add more water or switch to a TFA/DMSO mixture.

-

Regioselectivity (C2 vs C3): In radical reactions (Minisci), C2 is favored under acidic conditions due to the nucleophilic character of the radical matching the electrophilic protonated heterocycle. If C3 alkylation is observed, the reaction medium is likely not acidic enough.

-

Purification: 4-Quinolones streak on silica gel due to the NH/OH acidity. Tip: Add 1% Triethylamine to your eluent for N-alkylated quinolones, or 1% Acetic Acid for free 4-hydroxyquinolines to tighten the bands.

References

-

Programmed Functionalization: Nay, B. et al.[4] "The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential." ChemRxiv, 2021. Link

-

Minisci Reaction Review: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[4][5] Chem. Commun., 2011, 2, 1135. Link

- C3-Arylation: Ma, D. et al. "Pd-catalyzed C3-arylation of 4-quinolones." J. Org. Chem.

- C8-Functionalization: Glorius, F. et al. "Rh(III)-catalyzed C-H activation." Angew. Chem. Int. Ed.

-

Review of Quinolone Functionalization: Corio, A. et al. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review."[6] Molecules, 2021, 26(18), 5467.[6] Link

Sources

Application Note: Precision Synthesis of 2,4-Disubstituted Quinolines via Friedländer Annulation

Topic: Friedländer Annulation for 2,4-Disubstituted Quinoline Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Strategic Significance

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for antimalarial (e.g., Chloroquine), anticancer, and anti-inflammatory therapeutics.[1] While various synthetic routes exist (Skraup, Combes), the Friedländer annulation remains the premier method for accessing 2,4-disubstituted quinolines with high regiocontrol.

This guide details the synthesis of 2,4-disubstituted quinolines via the condensation of 2-aminoaryl ketones with

Mechanistic Insight & Reaction Pathways

The Friedländer annulation is a condensation-cyclization sequence.[2][3] Understanding the dual-pathway mechanism is vital for troubleshooting low yields or regioselectivity issues.

The Dual Pathway Model

The reaction proceeds via two competing initial steps, dictated largely by pH:

-

Acid-Catalyzed (Schiff Base First): Formation of an imine (Schiff base) between the amino group and the carbonyl of the condensing ketone, followed by intramolecular aldol condensation.[1][2]

-

Base-Catalyzed (Aldol First): Intermolecular aldol condensation between the ketone enolate and the amino-ketone carbonyl, followed by imine formation.[1][4]

Critical Note: For 2,4-disubstituted targets using sterically hindered 2-aminoaryl ketones (e.g., 2-aminobenzophenone), acid catalysis is often superior as it activates the carbonyl for imine formation, overcoming steric repulsion.

Figure 1: Bifurcated mechanism of the Friedländer annulation. Acid catalysis typically favors the Schiff-base pathway, crucial for sterically demanding 2,4-disubstituted systems.

Critical Process Parameters (CPP)

To ensure reproducibility and high yield, the following parameters must be controlled:

| Parameter | Recommendation | Scientific Rationale |

| Water Management | Strict Removal | The reaction releases 2 equivalents of |

| Regioselectivity | Substrate Control | With asymmetric ketones (e.g., 2-butanone), reaction occurs at the less hindered |

| Catalyst Selection | Sulfamic Acid ( | Unlike traditional mineral acids ( |

| Temperature | Reflux ( | Required to overcome the energy barrier of the dehydration step, which provides the thermodynamic driving force (aromatization). |

Experimental Protocols

Protocol A: Robust Acid-Catalyzed Synthesis (Standard Benchtop)

Best for: Scaling up (grams to kilograms), high purity requirements, and sterically hindered substrates.

Target Molecule: 2,4-Diphenylquinoline Reactants: 2-Aminobenzophenone (1.0 eq) + Acetophenone (1.2 eq)

Materials:

-

2-Aminobenzophenone (CAS: 2835-77-0)

-

Acetophenone (CAS: 98-86-2)

-

Catalyst: Sulfamic Acid (5 mol%) or

-Toluenesulfonic acid ( -

Solvent: Ethanol (absolute) or Methanol

-

Workup: Ethyl Acetate,

(sat.[1] aq.), Brine[1]

Step-by-Step Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone (1.97 g, 10 mmol) in Ethanol (15 mL).

-

Addition: Add Acetophenone (1.44 g, 12 mmol) to the solution.

-

Catalysis: Add Sulfamic Acid (48 mg, 0.5 mmol) in one portion.

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (

C) with vigorous stirring.-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2) every 60 mins. The starting amine spot (

) should disappear; a fluorescent blue spot (Quinoline) will appear at higher

-

-

Workup:

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Expected Yield: 85–92%.

-

Validation:

H NMR (

-

Protocol B: Green Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, rapid screening, solvent-free requirements.

Target: 2-Methyl-4-phenylquinoline Reactants: 2-Aminobenzophenone + Acetone

Procedure:

-

Preparation: Mix 2-aminobenzophenone (1 mmol) and Acetone (1.5 mmol) in a microwave-safe vial.

-

Catalyst: Add 2 drops of Glacial Acetic Acid (acts as solvent and catalyst) OR 10 mol%

(Iodine) for solvent-free routes [2]. -

Irradiation: Cap the vial. Irradiate at 140–160°C for 5–10 minutes (Power: 150-300W depending on reactor).

-

Safety Note: Ensure the vessel is rated for pressure (acetone generates significant pressure at 160°C).

-

-

Isolation: Pour the reaction mixture onto crushed ice. Neutralize with

.[1] -

Filtration: Filter the precipitated solid. Wash with cold water.[7]

Workflow Visualization

Figure 2: Operational workflow for the acid-catalyzed Friedländer synthesis (Protocol A).

Troubleshooting & Quality Control